molecular formula C7HBrClF2N B8326333 3-Bromo-2-chloro-4,5-difluorobenzonitrile

3-Bromo-2-chloro-4,5-difluorobenzonitrile

Cat. No. B8326333
M. Wt: 252.44 g/mol
InChI Key: SWPHYWKLKQMBCA-UHFFFAOYSA-N
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Patent
US04791225

Procedure details

A solution of 3-bromo-2-chloro-4,5-difluorobenzonitrile (9.8 g) in concentrated sulfuric acid (10 ml) was stirred at 100° C. for 35 minutes. After cooling, 18N sulfuric acid (50 ml) and water (10 ml) were added to the reaction mixture. The reaction mixture was stirred at 100° C. for 4 hours and then poured into ice water (300 ml). The resulting precipitate was collected by filtration, washed with water sufficiently and recrystallized from dichloromethane-n-hexane to give the title compound (9.24 g) as colorless prisms, mp 137.5°-139.5 ° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:12])=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[C:5]#N.[OH2:13].S(=O)(=O)(O)[OH:15]>>[Br:1][C:2]1[C:3]([Cl:12])=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[C:5]([OH:15])=[O:13]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
BrC=1C(=C(C#N)C=C(C1F)F)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water sufficiently
CUSTOM
Type
CUSTOM
Details
recrystallized from dichloromethane-n-hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(=C(C(=O)O)C=C(C1F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.